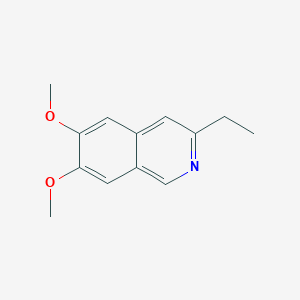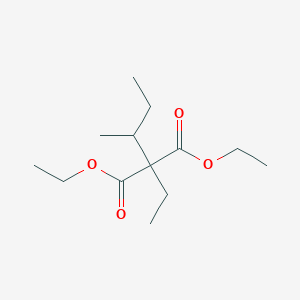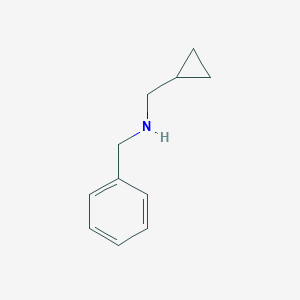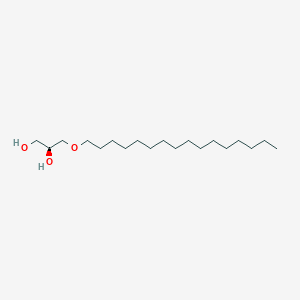
3-Ethyl-6,7-dimethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6,7-dimethoxyisoquinoline (EDMI) is a naturally occurring alkaloid found in several plant species. It has attracted significant attention due to its potential therapeutic properties. EDMI has been studied for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism Of Action
The mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 3-Ethyl-6,7-dimethoxyisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
3-Ethyl-6,7-dimethoxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer treatment. 3-Ethyl-6,7-dimethoxyisoquinoline has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its relatively low toxicity. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline is easily synthesized, making it a readily available compound for research purposes. However, one of the limitations of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-Ethyl-6,7-dimethoxyisoquinoline. One potential avenue of research is the development of 3-Ethyl-6,7-dimethoxyisoquinoline-based antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline and its potential therapeutic applications. Finally, the development of novel synthesis methods for 3-Ethyl-6,7-dimethoxyisoquinoline may enable its use in a wider range of research applications.
Conclusion:
In conclusion, 3-Ethyl-6,7-dimethoxyisoquinoline is a naturally occurring alkaloid with promising therapeutic properties. It has been studied extensively for its anti-inflammatory, antimicrobial, and anticancer properties. While more research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline, it is clear that this compound has significant potential for use in various therapeutic applications.
Synthesis Methods
3-Ethyl-6,7-dimethoxyisoquinoline can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Pictet-Spengler reaction to yield 3-Ethyl-6,7-dimethoxyisoquinoline.
Scientific Research Applications
3-Ethyl-6,7-dimethoxyisoquinoline has been studied extensively for its potential therapeutic properties. It has been shown to possess significant anti-inflammatory and antimicrobial activities. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to exhibit anticancer properties, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
3-ethyl-6,7-dimethoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRVPIOYSAGZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2C=C(C(=CC2=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxyisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)





![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)